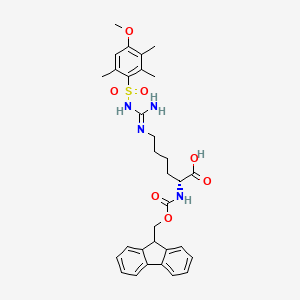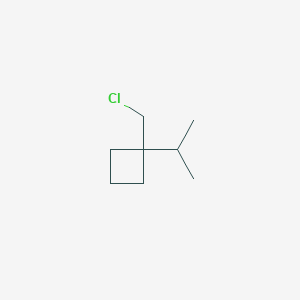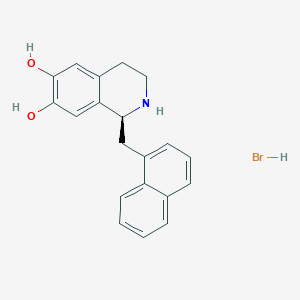
Fmoc-D-homoArg(Mtr)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-homoArg(Mtr)-OH is a modified amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The D-homoarginine (homoArg) component is a non-standard amino acid, and the Mtr group is a protecting group for the guanidino side chain of arginine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-homoArg(Mtr)-OH typically involves the following steps:
Protection of the amino group: The amino group of D-homoarginine is protected using the Fmoc group. This is usually achieved by reacting D-homoarginine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Protection of the guanidino group: The guanidino group of D-homoarginine is protected using the Mtr group. This is typically done by reacting the intermediate with Mtr-Cl in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of D-homoarginine are reacted with Fmoc-Cl and Mtr-Cl under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-homoArg(Mtr)-OH undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc and Mtr protecting groups under specific conditions.
Coupling reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF). The Mtr group can be removed using trifluoroacetic acid (TFA).
Coupling reactions: Peptide bond formation is usually achieved using coupling reagents such as HBTU or DIC in the presence of a base like DIPEA.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Scientific Research Applications
Chemistry
Fmoc-D-homoArg(Mtr)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences. Its unique protecting groups allow for selective deprotection and coupling reactions.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine
In medicinal chemistry, peptides containing this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of peptides containing Fmoc-D-homoArg(Mtr)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Arg(Mtr)-OH: Similar to Fmoc-D-homoArg(Mtr)-OH but with a standard arginine residue.
Fmoc-D-homoLys(Boc)-OH: Contains a D-homolysine residue with a Boc protecting group for the side chain.
Uniqueness
This compound is unique due to the presence of the D-homoarginine residue, which provides distinct steric and electronic properties compared to standard arginine. This uniqueness allows for the design of peptides with specific structural and functional characteristics.
Properties
Molecular Formula |
C32H38N4O7S |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(2R)-6-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m1/s1 |
InChI Key |
MYPHFLRAJFYMDO-HHHXNRCGSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)

![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)





![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)

